Cas no 214359-08-7 (β-D-Glucopyranosiduronic acid, (3β,16α,21β,22α)-16,21,22-trihydroxy-28-[[(2E)-2-methyl-1-oxo-2-butenyl]oxy]olean-12-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→3)-O-[β-D-glucopyranosyl-(1→2)]- (9CI))

β-D-Glucopyranosiduronic acid, (3β,16α,21β,22α)-16,21,22-trihydroxy-28-[[(2E)-2-methyl-1-oxo-2-butenyl]oxy]olean-12-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→3)-O-[β-D-glucopyranosyl-(1→2)]- (9CI) structure
214359-08-7 structure
Product Name:β-D-Glucopyranosiduronic acid, (3β,16α,21β,22α)-16,21,22-trihydroxy-28-[[(2E)-2-methyl-1-oxo-2-butenyl]oxy]olean-12-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→3)-O-[β-D-glucopyranosyl-(1→2)]- (9CI)
CAS No:214359-08-7
MF:C59H94O26
MW:1219.36208200455
CID:285519
Update Time:2024-03-01

β-D-Glucopyranosiduronic acid, (3β,16α,21β,22α)-16,21,22-trihydroxy-28-[[(2E)-2-methyl-1-oxo-2-butenyl]oxy]olean-12-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→3)-O-[β-D-glucopyranosyl-(1→2)]- (9CI) Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucopyranosiduronic acid, (3b,16a,21b,22a)-16,21,22-trihydroxy-28-[[(2E)-2-methyl-1-oxo-2-butenyl]oxy]olean-12-en-3-ylO-
    • (-)-Berneuxiasaponin B
    • 2)]- (9CI)
    • 3)-O-b-D-galactopyranosyl-(1&reg
    • b-D-Glucopyranosiduronic acid, (3b,16a,21b,22a)-16,21,22-trihydroxy-28-[[(2E)-2-methyl-1-oxo-2-butenyl]oxy]olean-12-en-3-ylO-6-deoxy-a-L-mannopyranosyl-(1&reg
    • Berneuxia saponin B
    • β-D-Glucopyranosiduronic acid, (3β,16α,21β,22α)-16,21,22-trihydroxy-28-[[(2E)-2-methyl-1-oxo-2-butenyl]oxy]olean-12-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→3)-O-[β-D-glucopyranosyl-(1→2)]- (9CI)
    • (-)-Berneuxia saponin B
    • Inchi: 1S/C59H94O26/c1-11-23(2)49(76)77-22-59-26(18-54(4,5)46(72)47(59)73)25-12-13-30-56(8)16-15-32(55(6,7)29(56)14-17-57(30,9)58(25,10)19-31(59)62)81-53-45(85-51-40(70)37(67)34(64)27(20-60)79-51)42(41(71)43(83-53)48(74)75)82-52-44(38(68)35(65)28(21-61)80-52)84-50-39(69)36(66)33(63)24(3)78-50/h11-12,24,26-47,50-53,60-73H,13-22H2,1-10H3,(H,74,75)
    • InChI Key: SKTRBQYJCGLMFH-UHFFFAOYSA-N
    • SMILES: CC=C(C(OCC12C(O)C(O)C(C)(C)CC1C1=CCC3C(C1(C)CC2O)(C)CCC1C3(CCC(C1(C)C)OC1C(OC2C(O)C(O)C(O)C(CO)O2)C(OC2C(OC3C(O)C(O)C(O)C(C)O3)C(O)C(O)C(CO)O2)C(O)C(C(=O)O)O1)C)=O)C

Computed Properties

  • Hydrogen Bond Donor Count: 15
  • Hydrogen Bond Acceptor Count: 26
  • Heavy Atom Count: 85
  • XLogP3: 1.67
Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd